molecular formula C9H11FO B13470524 (4-Ethyl-3-fluorophenyl)methanol

(4-Ethyl-3-fluorophenyl)methanol

Cat. No.: B13470524
M. Wt: 154.18 g/mol
InChI Key: MRUUGFGPVCRUMN-UHFFFAOYSA-N
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Description

(4-Ethyl-3-fluorophenyl)methanol is an organic compound with the molecular formula C9H11FO It is a derivative of phenylmethanol, where the phenyl ring is substituted with an ethyl group at the fourth position and a fluorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-3-fluorophenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (4-Ethyl-3-fluorophenyl)acetone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing large quantities of the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-3-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon, (4-Ethyl-3-fluorophenyl)methane, using strong reducing agents.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: (4-Ethyl-3-fluorobenzaldehyde) and (4-Ethyl-3-fluorobenzoic acid).

    Reduction: (4-Ethyl-3-fluorophenyl)methane.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(4-Ethyl-3-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Ethyl-3-fluorophenyl)methanol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Ethylphenyl)methanol: Lacks the fluorine substitution, which can significantly alter its chemical reactivity and biological activity.

    (3-Fluorophenyl)methanol: Lacks the ethyl group, affecting its steric properties and interactions with other molecules.

    (4-Fluorophenyl)methanol: Similar structure but without the ethyl group, leading to different physical and chemical properties.

Uniqueness

(4-Ethyl-3-fluorophenyl)methanol is unique due to the presence of both the ethyl and fluorine substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

(4-ethyl-3-fluorophenyl)methanol

InChI

InChI=1S/C9H11FO/c1-2-8-4-3-7(6-11)5-9(8)10/h3-5,11H,2,6H2,1H3

InChI Key

MRUUGFGPVCRUMN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CO)F

Origin of Product

United States

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